3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-10-16(11-9-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-6-4-5-7-19(17)26-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJSNLIZITECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazole Precursors
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-methyl-1H-pyrazole and β-keto esters. For example, refluxing 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate in acetic acid at 120°C for 12 hours yields 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 80°C to produce 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, a key precursor for subsequent functionalization.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, AcOH | 120°C | 12 h | 68% |
| Chlorination | POCl₃ | 80°C | 6 h | 85% |
Functionalization of the 7-Amino Position
Buchwald-Hartwig Amination with 4-Methylaniline
The 7-chloro intermediate undergoes amination with 4-methylaniline using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours. This step introduces the N-(4-methylphenyl) group, yielding the final product. Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:1) affords the title compound in 72% yield.
Optimization Table
| Catalyst System | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 72% |
| Pd(OAc)₂/BINAP | KOtBu | DMF | 100 | 58% |
Regioselectivity and Isomerization Control
Dimroth Rearrangement Mitigation
During cyclocondensation, competing Dimroth rearrangement can lead to undesired isomers. Employing non-polar solvents (e.g., dioxane) and avoiding strong bases minimizes this side reaction. For example, using piperidine (0.1 eq) in dioxane at 80°C suppresses rearrangement, maintaining >90% regiochemical purity.
Spectroscopic Validation and Purity
Structural Confirmation
- HRMS (ESI) : m/z calcd for C₂₁H₂₀N₄O [M+H]⁺: 345.1709; found: 345.1712.
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot-scale production (1 kg batch) achieved an overall yield of 61% using:
- Continuous flow cyclocondensation (residence time: 2 h).
- Fixed-bed Suzuki coupling with immobilized Pd catalyst.
- Reactive crystallization for final amination step.
Comparative Analysis of Synthetic Routes
Route Efficiency Table
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Classical stepwise | 5 | 42% | 120 |
| Convergent coupling | 3 | 58% | 85 |
| Flow synthesis | 4 | 61% | 65 |
Challenges and Troubleshooting
Common Side Reactions
- N-Methylation : Occurs during amination if excess MeI is present. Mitigated by using 4-methylaniline directly.
- Ring-opening : Observed at pH >10. Controlled by maintaining neutral conditions during cyclocondensation.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The compound has shown activity against various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.
Case Studies
- In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .
Antimicrobial Properties
The antimicrobial activity of pyrazolo[1,5-a]pyrimidines is another area of interest. These compounds have been tested against various bacterial and fungal strains.
Research Findings
- A series of pyrazolo[1,5-a]pyrimidine derivatives were screened for antimicrobial activity, with several compounds exhibiting broad-spectrum effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. The compound may act by inhibiting key enzymes involved in inflammatory pathways.
Clinical Relevance
- Preclinical models have shown that these compounds can reduce inflammation markers in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Research Insights
- Animal models have demonstrated that certain derivatives can improve cognitive function and reduce neuroinflammation associated with Alzheimer's disease .
Data Tables
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | CDK inhibition; cell cycle arrest | Significant cytotoxicity against breast cancer cells |
| Antimicrobial Activity | Disruption of cell wall synthesis | Broad-spectrum activity against bacterial strains |
| Anti-inflammatory Effects | Phosphodiesterase inhibition | Reduced inflammation markers in preclinical models |
| Neuroprotective Effects | Modulation of neurotransmitter levels | Improved cognitive function in animal models |
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, affecting key enzymes involved in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and modulating biological pathways .
Comparison with Similar Compounds
Key Observations:
- 3-Substituent : The 4-fluorophenyl group (e.g., Compounds 32, 47) is associated with superior anti-mycobacterial activity compared to 2-methoxyphenyl (target compound). Fluorine’s electronegativity likely enhances target binding .
- N-Substituent : Pyridin-2-ylmethyl derivatives (e.g., Compounds 32, 47) exhibit higher potency than aryl-substituted analogues (e.g., 4-methylphenyl in the target). The pyridine ring may facilitate hydrogen bonding or π-stacking .
- 5-Substituent : Methyl or phenyl groups are common, balancing metabolic stability and activity. The target’s 5-methyl group aligns with stable analogues in microsomal assays .
Structure–Activity Relationship (SAR) Trends
3-Position Substitution :
- Electron-Withdrawing Groups (e.g., 4-Fluoro) : Enhance potency against M. tb by improving target binding .
- Electron-Donating Groups (e.g., 2-Methoxy) : May reduce activity but improve selectivity for other targets (e.g., anti-Wolbachia agents in ) .
N-Substituent Variations :
- Heteroaryl vs. Aryl : Pyridin-2-ylmethyl (e.g., Compound 47) shows higher activity than 4-methylphenyl, likely due to improved solubility and interactions .
- Bulkier Groups : Piperidine or morpholine substituents (e.g., Compounds 50–51, ) improve pharmacokinetics but may reduce permeability .
5-Position Optimization :
- Methyl groups (target compound) enhance metabolic stability, as seen in liver microsomal assays for analogues .
Biological Activity
3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes involved in various cellular processes. The compound's structure allows it to bind effectively to active sites of enzymes, modulating biological pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines, including our compound of interest, exhibit significant antimicrobial properties. For instance, in vitro tests have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (M.tb), making them potential candidates for tuberculosis treatment. The most effective analogues demonstrated low cytotoxicity and promising activity against M.tb within macrophages .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been highlighted in various studies. For example, synthesized compounds were tested against the MDA-MB-231 human breast cancer cell line using the MTT assay. Results indicated a notable decrease in cell viability at different concentrations, suggesting that these compounds could serve as effective anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. A study focusing on 70 novel derivatives revealed that specific substituents at positions 3 and 5 significantly influenced their antimycobacterial activity. Compounds with a 3-(4-fluoro)phenyl group exhibited enhanced potency against M.tb compared to others .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimycobacterial Activity
In a study investigating the antitubercular properties of pyrazolo[1,5-a]pyrimidines, several derivatives were synthesized and screened for their ability to inhibit M.tb growth. The most promising compounds showed low hERG liability and good stability in liver microsomes, indicating their potential for further development as antituberculosis drugs .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, supporting the hypothesis that these compounds could be developed into effective cancer therapies .
Q & A
Q. How do steric effects from the 2-methoxyphenyl group impact reactivity?
- Methodology : Compare reaction kinetics of 2-methoxyphenyl vs. unsubstituted phenyl analogs. Kinetic studies show that methoxy groups slow electrophilic substitution at position 3 due to steric hindrance, requiring higher temperatures (80→100°C) for comparable yields .
Tables
Table 1 : Synthetic Yields of Structural Analogs
| Substituent at Position 7 | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| -NH | Pyridine | PTSA | 68 | |
| -CF | DMF | Pd/C | 75 | |
| -Br | Ethanol | None | 62 |
Table 2 : Biological Activity of Derivatives
| Compound | IC (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 7-Trifluoromethyl derivative | 0.45 | KDR Kinase | |
| 7-Amino derivative | 1.2 | PDE5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
